4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyloxy group, a phenoxy group, a sulfonamido group, and a butanoic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The benzyloxy and phenoxy groups are aromatic rings with oxygen-containing substituents, the sulfonamido group contains sulfur and nitrogen, and the butanoic acid group is a four-carbon aliphatic chain with a carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. For example, the presence of the benzyloxy and phenoxy groups suggests that the compound may have some degree of aromatic character. The sulfonamido and butanoic acid groups may confer some degree of polarity to the molecule, potentially affecting its solubility in various solvents .Properties
IUPAC Name |
4-[(4-phenoxyphenyl)sulfonyl-[(4-phenylmethoxyphenyl)methyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO6S/c32-30(33)12-7-21-31(22-24-13-15-26(16-14-24)36-23-25-8-3-1-4-9-25)38(34,35)29-19-17-28(18-20-29)37-27-10-5-2-6-11-27/h1-6,8-11,13-20H,7,12,21-23H2,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPSTSZINQWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CCCC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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